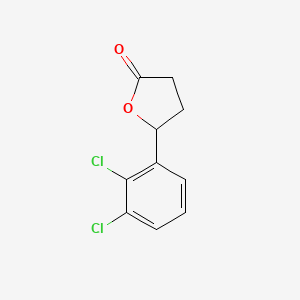
PGDM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The full form of PGDM is ‘Post Graduate Diploma in Management’. It is a 2-year course where you can learn about managing various business operations within an organisation. It is a professional programme similar to an MBA but with some key differences . This compound is a postgraduate diploma programme in the field of management, which can be pursued by students after 10+2 . It is a professional programme that provides students with detailed knowledge about industry standards and norms .
Synthesis Analysis
This compound Business Analytics is a 2-year postgraduate management degree that teaches students to collect and analyze data with the help of technology to derive business insights and formulate business planning . The this compound Online offers a holistic approach to management education that goes well beyond the classroom .
Aplicaciones Científicas De Investigación
Complicaciones del embarazo
La diabetes mellitus pregestacional (PGDM) se asocia con resultados adversos en el embarazo, incluidos aumentos en las tasas de parto por cesárea, macrosomía, malformaciones congénitas, prematuridad, ingreso en la unidad de cuidados intensivos neonatales y muerte fetal .
Malformaciones congénitas
Las investigaciones han demostrado que la this compound puede aumentar la tasa de malformaciones congénitas, especialmente del corazón, del sistema nervioso, del sistema musculoesquelético y de las extremidades .
Crecimiento fetal
La this compound puede interferir con el crecimiento fetal, lo que a menudo causa macrosomía. Pero en presencia de complicaciones maternas graves, especialmente nefropatía, puede inhibir el crecimiento fetal .
Complicaciones perinatales
La this compound también puede inducir una variedad de complicaciones perinatales, como muerte fetal y muerte perinatal, miocardiopatía, morbilidad respiratoria y asfixia perinatal .
Problemas del desarrollo neurológico
Tanto la this compound como la diabetes gestacional pueden causar diversos problemas del desarrollo neurológico motor y conductual, incluida una mayor incidencia de trastorno por déficit de atención e hiperactividad (TDAH) y trastorno del espectro autista (TEA) .
Control de la diabetes
La mayoría de las complicaciones se reducen en incidencia y gravedad con la mejora del control de la diabetes .
Mecanismo De Acción
In the context of a PGDM, the “mechanism of action” could be interpreted as the way in which the course imparts knowledge and skills to its students. This compound courses incorporate technology, emphasise soft skills, foster a global perspective, support entrepreneurship, and address sustainability .
Safety and Hazards
Direcciones Futuras
The future of PGDM education is moving towards more specialised programmes, catering to the evolving needs of industries. Some of the future trends include digital transformation and tech integration, emphasis on soft skills and leadership development .
Relevant Papers
There are many papers and resources available that provide further information on this compound courses. These include question papers from previous batches , syllabus details , and more. These resources can provide valuable insights into the structure and content of this compound courses.
Propiedades
IUPAC Name |
6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-14,18-19H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGSZQDCVYMZGQ-YQQXMBKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1O)C/C=C\CC(=O)O)CCC(=O)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)
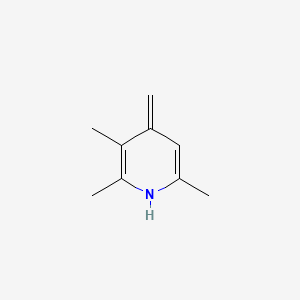
![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)
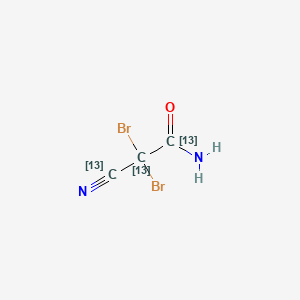
![Cyanamide, [1,4,5,6-tetrahydro-1-(1-methylethyl)-2-pyrimidinyl]- (9CI)](/img/no-structure.png)

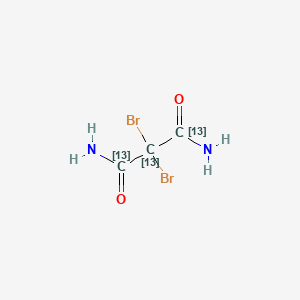
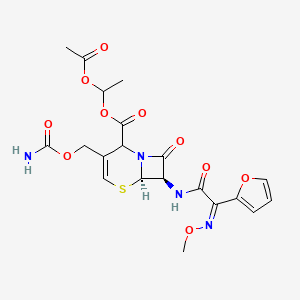

![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
